2-Chloro-3-iodo-6-methylpyridine
CAS No.:
Cat. No.: VC18020634
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H5ClIN |
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Molecular Weight | 253.47 g/mol |
IUPAC Name | 2-chloro-3-iodo-6-methylpyridine |
Standard InChI | InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 |
Standard InChI Key | HXVFMLXZTVMZFW-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(C=C1)I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Chloro-3-iodo-6-methylpyridine (IUPAC name: 2-chloro-3-iodo-6-methylpyridine) features a pyridine ring with three substituents:
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Chlorine at position 2 (ortho to the nitrogen),
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Iodine at position 3 (meta to the nitrogen),
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Methyl group at position 6 (para to the nitrogen).
The spatial arrangement of these groups creates a sterically hindered environment, influencing reactivity in substitution and coupling reactions.
Molecular Formula and Weight
Property | Value |
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Molecular formula | C₆H₅ClIN |
Molecular weight | 253.47 g/mol |
CAS Registry Number | Not yet assigned |
Note: The CAS number for the 5-methyl isomer (2-chloro-3-iodo-5-methylpyridine) is 59782-91-1 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of halogenated pyridines typically follows the Sandmeyer reaction, as demonstrated for the 5-methyl analog . Adapting this methodology for the 6-methyl isomer involves:
Starting Material Preparation
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Amination: Begin with 3-amino-2-chloro-6-methylpyridine, though its synthesis requires tailored routes due to the methyl group’s position.
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Diazotization: Treat the amine with hydrochloric acid and sodium nitrite at -15°C to form a diazonium salt.
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Iodination: Introduce potassium iodide to replace the diazo group with iodine, maintaining temperatures below -5°C to prevent side reactions.
Key Considerations
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Temperature Control: Low temperatures (-15°C to -5°C) minimize decomposition of the diazonium intermediate.
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Solvent System: Aqueous hydrochloric acid facilitates diazotization, while polar aprotic solvents (e.g., DMSO) may enhance iodination efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like dehalogenated species or regioisomers .
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to optimize heat transfer and reaction uniformity. Catalysts such as copper(I) iodide may accelerate iodination, though specific protocols for the 6-methyl isomer remain unreported.
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Halogenated pyridines generally exhibit moderate thermal stability, with decomposition observed above 200°C.
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to the hydrophobic methyl group.
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Reactivity:
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR: Methyl protons (δ ~2.5 ppm), aromatic protons (δ 7.0–8.5 ppm).
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¹³C NMR: Methyl carbon (δ ~20 ppm), pyridine carbons (δ 120–150 ppm).
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FT-IR: C-Cl stretch (~750 cm⁻¹), C-I stretch (~500 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹).
Chemical Reactivity and Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Anticancer Agents: Iodine’s presence enables radiolabeling for targeted therapies.
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CYP450 Inhibitors: Chlorine and iodine substituents enhance binding to cytochrome P450 enzymes, modulating drug metabolism .
Agrochemical Development
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Herbicides: Halogenated pyridines disrupt plant enzymatic pathways, offering herbicidal activity.
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Insecticides: Structural analogs interfere with insect nervous systems via acetylcholinesterase inhibition.
Materials Science
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Liquid Crystals: The planar pyridine core and halogen substituents promote mesophase formation.
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Coordination Complexes: Iodine participates in metal-ligand interactions, useful in catalytic systems.
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